6-(Benzyloxy)-4-methoxypyridine-2-sulfonyl chloride
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Overview
Description
6-(Benzyloxy)-4-methoxypyridine-2-sulfonyl chloride is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a benzyloxy group at the 6th position, a methoxy group at the 4th position, and a sulfonyl chloride group at the 2nd position of the pyridine ring. It is a versatile intermediate used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Benzyloxy)-4-methoxypyridine-2-sulfonyl chloride typically involves multiple steps. One common method starts with the preparation of 4-methoxypyridine, which is then subjected to benzyloxylation at the 6th position. The resulting intermediate is then treated with sulfonyl chloride to introduce the sulfonyl chloride group at the 2nd position. The reaction conditions often involve the use of appropriate solvents, catalysts, and temperature control to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to consistent production of the compound with minimal impurities.
Chemical Reactions Analysis
Types of Reactions
6-(Benzyloxy)-4-methoxypyridine-2-sulfonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The benzyloxy and methoxy groups can participate in oxidation and reduction reactions under specific conditions.
Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki–Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base and an appropriate solvent.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide, sodium borohydride, and palladium catalysts are commonly used.
Coupling Reactions: Palladium catalysts and organoboron reagents are used under mild conditions to facilitate the coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield sulfonamides, sulfonates, and other derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
6-(Benzyloxy)-4-methoxypyridine-2-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in different chemical reactions.
Biology: The compound can be used in the modification of biomolecules and in the study of biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-(Benzyloxy)-4-methoxypyridine-2-sulfonyl chloride involves its reactivity towards nucleophiles and its ability to participate in various chemical reactions. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of new compounds. The benzyloxy and methoxy groups can also influence the reactivity and stability of the compound, making it a valuable intermediate in synthetic chemistry.
Comparison with Similar Compounds
Similar Compounds
- 6-(Benzyloxy)-4-methoxypyridine-2-sulfonamide
- 6-(Benzyloxy)-4-methoxypyridine-2-sulfonate
- 6-(Benzyloxy)-4-methoxypyridine-2-sulfonic acid
Uniqueness
6-(Benzyloxy)-4-methoxypyridine-2-sulfonyl chloride is unique due to the presence of the sulfonyl chloride group, which imparts high reactivity and versatility in chemical reactions. This makes it a valuable intermediate for the synthesis of a wide range of derivatives and for use in various scientific research applications.
Properties
Molecular Formula |
C13H12ClNO4S |
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Molecular Weight |
313.76 g/mol |
IUPAC Name |
4-methoxy-6-phenylmethoxypyridine-2-sulfonyl chloride |
InChI |
InChI=1S/C13H12ClNO4S/c1-18-11-7-12(15-13(8-11)20(14,16)17)19-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3 |
InChI Key |
RECWCUFGRSCBRD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=NC(=C1)S(=O)(=O)Cl)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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